Differanisole A

Descripción general

Descripción

Differanisole A is a novel antitumor antibiotic known for its ability to enhance growth inhibition and differentiation of human myeloid leukemia cells . It is a methoxybenzoic acid derivative with the IUPAC name 3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid . This compound was isolated from the conditioned medium of a soil microorganism, Chaetomium strain RB-001 .

Métodos De Preparación

Differanisole A is typically isolated from the broth filtrate of the Chaetomium species. The isolation process involves culturing the microorganism, followed by extraction and purification of the compound using various chromatographic techniques . The chemical structure of this compound was determined through spectroscopic methods, including nuclear magnetic resonance and mass spectrometry .

Análisis De Reacciones Químicas

Biochemical Reactivity and Antitumor Mechanisms

Differanisole A exhibits selective growth inhibition in human myeloid leukemia cells (e.g., HL-60, NB4) by inducing G1 cell cycle arrest and promoting granulocytic differentiation . Notably, its differentiation-inducing effects are modest when administered alone but become pronounced in synergistic combinations with retinoids.

Key Reaction Pathways :

-

G1 Arrest : this compound disrupts cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and upregulating p21/WAF1, though exact molecular targets require further elucidation .

-

Differentiation Induction : Enhances expression of granulocytic markers (e.g., CD11b) via modulation of retinoic acid receptor (RAR) and retinoid X receptor (RXR) signaling pathways .

Synergistic Reactions with Retinoids

This compound’s chemical activity is amplified when combined with 9-cis retinoic acid (9cisRA), an RXR ligand. This synergy is absent or weaker with other ligands like all-trans retinoic acid (ATRA) or 1α,25-dihydroxyvitamin D3 .

| Combination | Effect on HL-60 Cells | Efficacy Compared to Monotherapy |

|---|---|---|

| This compound + 9cisRA | Enhanced growth inhibition, functional differentiation | 3–5× increase in differentiation |

| This compound + ATRA | Additive growth inhibition | No significant synergy |

Receptor-Specific Interactions

The compound’s reactivity correlates with RXR activation, as shown by its cooperative effects with the RXR-specific ligand Ro47-5944. In contrast, combinations with RAR-specific ligands (e.g., Am80) yield only additive effects . This suggests this compound preferentially modulates RXR-dependent transcriptional pathways.

Clinical Implications

In primary cultures of acute promyelocytic leukemia (APL) cells, this compound + 9cisRA synergistically reduced viability and induced morphologic maturation . These findings highlight its potential as an adjunct in differentiation therapy, particularly for retinoid-resistant malignancies.

Unresolved Reactivity Questions

-

Metabolic Fate : No data exist on hepatic or renal metabolism.

-

Covalent Modifications : Whether this compound forms adducts with cellular proteins or DNA remains unstudied.

Aplicaciones Científicas De Investigación

Case Studies

- Leukemia Treatment : In a study involving HL-60 cells, Differanisole A demonstrated a capacity to inhibit cell growth significantly when administered alongside 9-cis retinoic acid. The combination therapy resulted in improved differentiation and functional responses in leukemia cells, suggesting potential therapeutic implications for acute promyelocytic leukemia .

- Synergistic Effects : Another investigation highlighted that this compound combined with RXR-specific ligands resulted in cooperative inhibition of cell growth. This synergy underscores the compound's potential role in developing combination therapies for leukemia .

In Vitro Studies

This compound has been evaluated for its pharmacological properties through various in vitro studies. The compound has shown promise not only in inhibiting cancer cell proliferation but also in inducing differentiation pathways that are crucial for effective leukemia treatment .

Clinical Implications

Future studies are needed to explore the clinical implications of this compound further. Given its promising results in preclinical studies, there is potential for clinical trials to assess its efficacy and safety in humans. The combination therapies involving this compound could lead to novel treatment protocols for patients with acute myeloid leukemia.

Mechanistic Studies

Further mechanistic studies are essential to understand the specific pathways through which this compound exerts its effects. Investigating the molecular interactions at play could provide insights into optimizing its use in therapeutic settings.

Mecanismo De Acción

The mechanism of action of Differanisole A involves the induction of cell differentiation and inhibition of cell proliferation. It enhances the differentiation of myeloid leukemia cells into macrophage-like cells by increasing the expression of differentiation markers such as CD14 and CD11b . The compound also inhibits the proliferation of these cells by interfering with the cell cycle and inducing apoptosis .

Comparación Con Compuestos Similares

Differanisole A is similar to other methoxybenzoic acids, such as:

DIF-1: Both compounds induce differentiation in Dictyostelium discoideum and have similar structures.

All-trans retinoic acid: Like this compound, this compound induces differentiation of myeloid leukemia cells but through different molecular pathways.

This compound is unique due to its dual ability to induce differentiation and inhibit proliferation of leukemia cells, making it a promising candidate for cancer therapy .

Actividad Biológica

Differanisole A (DA) is a bioactive compound derived from the endophytic fungus Chaetomium sp. It has garnered attention for its various biological activities, particularly its antimicrobial, antitumor, and differentiation-inducing properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

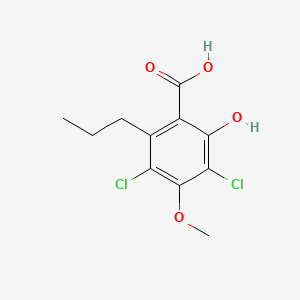

Chemical Structure

This compound is characterized by its unique chemical structure, which is similar to other differentiation-inducing factors (DIFs). Its structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens.

Antibacterial Activity

A study isolated this compound from Astragalus chinensis and assessed its antibacterial efficacy against several strains including Listeria monocytogenes, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Listeria monocytogenes | 16 |

| Staphylococcus aureus | 128 |

| MRSA | 128 |

This compound showed comparable activity to traditional antibiotics like ampicillin, particularly against L. monocytogenes, where it demonstrated effective inhibition at lower concentrations than MRSA .

Antifungal Activity

The antifungal potential of this compound was evaluated against several plant pathogens:

| Pathogen | IC50 (μg/mL) |

|---|---|

| Sclerotium rolfsii | < 16 |

| Fusarium oxysporum | 32 |

| Fusarium moniliforme | 32 |

| Fusarium stratum | 32 |

This compound exhibited strong antifungal activity with IC50 values indicating significant inhibition of fungal growth .

Antitumor Activity

This compound has been shown to induce growth arrest and differentiation in mouse erythroleukemia (B8) cells. This effect is similar to that of DIF-1, suggesting a potential application in cancer therapy.

The mechanism by which this compound induces differentiation involves the modulation of cellular pathways that lead to programmed cell death and autophagy. Studies indicate that at specific concentrations, DA can trigger erythroid differentiation, promoting hemoglobin production in B8 cells .

Case Studies

- Erythroleukemia Cell Line Study : In vitro studies on mouse erythroleukemia B8 cells revealed that this compound could induce differentiation at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent response, where higher concentrations led to increased hemoglobin synthesis .

- Comparative Study with DIF-1 : In a comparative analysis, this compound demonstrated slightly lower antitumor activity than DIF-1 but still showed promise as a lead compound for developing antitumor agents. Both compounds share structural similarities and exhibit similar biological activities .

Propiedades

IUPAC Name |

3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O4/c1-3-4-5-6(11(15)16)9(14)8(13)10(17-2)7(5)12/h14H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSHOWDKAJTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C(=C1Cl)OC)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241500 | |

| Record name | Differanisole A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94474-29-0 | |

| Record name | Differanisole A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094474290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differanisole A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.